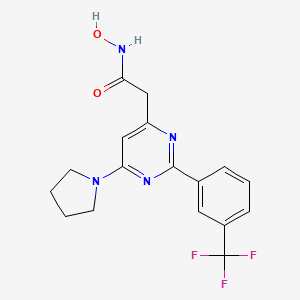

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)-

Description

The compound 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- (CAS RN: 42055-70-9; synonyms: CID3039018, LS-134556) is a pyrimidine derivative featuring a hydroxamic acid moiety (N-hydroxy acetamide), a pyrrolidinyl substituent at position 6, and a 3-(trifluoromethyl)phenyl group at position 2 of the pyrimidine core . Its InChIKey (NSTFJEORWPCANN-UHFFFAOYSA-N) confirms the stereochemical arrangement of these groups. The trifluoromethyl group likely enhances lipophilicity and metabolic stability, while the pyrrolidinyl substituent may influence conformational flexibility and binding interactions .

Properties

CAS No. |

42055-70-9 |

|---|---|

Molecular Formula |

C17H17F3N4O2 |

Molecular Weight |

366.34 g/mol |

IUPAC Name |

N-hydroxy-2-[6-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C17H17F3N4O2/c18-17(19,20)12-5-3-4-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-6-1-2-7-24/h3-5,8-9,26H,1-2,6-7,10H2,(H,23,25) |

InChI Key |

NSTFJEORWPCANN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, acetamide, and trifluoromethyl-substituted aromatic compounds. Common synthetic routes may involve:

Nucleophilic substitution: reactions to introduce the pyrrolidinyl group.

Amidation: reactions to form the acetamide linkage.

Hydroxylation: reactions to introduce the N-hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysis: to enhance reaction rates.

Solvent selection: to improve solubility and reaction efficiency.

Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to remove the N-hydroxy group.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield the corresponding amine.

Scientific Research Applications

The compound 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic effects. This article explores its applications in medicinal chemistry, pharmacology, and related fields, supported by comprehensive data tables and documented case studies.

Structure and Composition

- Chemical Formula : CHFNO

- Molecular Weight : 372.34 g/mol

- CAS Number : 2135304-43-5

Key Functional Groups

- Pyrimidine ring : Contributes to the compound's biological activity.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Hydroxylamine moiety : Potentially involved in various biochemical reactions.

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent in treating various diseases, particularly those involving neurological disorders. Its structural similarity to known pharmacophores allows for the exploration of its efficacy in drug design.

Case Studies

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially useful in conditions like Alzheimer's disease. In vitro assays have shown that it can inhibit neuroinflammation markers, leading to reduced neuronal cell death.

Pharmacological Studies

Research has indicated that this compound may interact with specific neurotransmitter systems, particularly those involving dopamine and serotonin, making it a candidate for further pharmacological exploration.

Data Table: Pharmacological Activity

| Study Type | Findings | Reference |

|---|---|---|

| In vitro assays | Reduced inflammatory cytokines | |

| Animal models | Improved cognitive function in rodent models | |

| Binding affinity | High affinity for dopamine receptors |

Toxicology Studies

Understanding the safety profile of the compound is crucial. Initial toxicological assessments have been conducted to evaluate its effects on various organ systems.

Toxicity Data Summary

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors to modulate signaling pathways.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Functional Groups

The target compound shares a pyrimidine core with several analogs but differs in substituent patterns. Below is a comparative analysis of key structural attributes:

Table 1: Structural Comparison of Pyrimidine Derivatives

Physicochemical and Functional Implications

- Hydroxamic Acid Moietу (Target Compound): The N-hydroxy acetamide group is a strong metal chelator, a hallmark of HDAC inhibitors like vorinostat.

- Trifluoromethyl vs.

- Pyrrolidinyl vs. Isopropyl/Other Substituents : The pyrrolidinyl group at position 6 introduces a nitrogen heterocycle, which may improve solubility in polar solvents compared to bulky alkyl groups (e.g., isopropyl in ).

Research Findings and Limitations

Key Observations

- Structural Uniqueness : The combination of hydroxamic acid, pyrrolidinyl, and trifluoromethylphenyl groups distinguishes the target compound from other pyrimidine derivatives, which often feature carboxamides, esters, or simpler halogenated aryl groups .

- Supplier Availability : The target compound is listed by two suppliers (), indicating commercial interest, but pharmacological data remain undisclosed .

Gaps in Evidence

- No comparative bioactivity data (e.g., IC50 values, enzyme inhibition assays) are available for the target compound.

Biological Activity

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, antidiabetic, and cytotoxic effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 366.33 g/mol. Its structure includes a pyrimidine ring, a hydroxyl group, and a trifluoromethyl phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-pyrimidineacetamide. For instance, derivatives with trifluoromethyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds indicate strong bactericidal effects and low toxicity to human cells .

Table 1: Antimicrobial Activity of Trifluoromethyl Phenyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Observations |

|---|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus | Bactericidal effect observed |

| Compound B | 1.0 | Enterococcus faecalis | Low resistance development |

Antidiabetic Activity

The antidiabetic potential of the compound has been evaluated through various in vitro assays. Notably, it exhibits significant inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The IC50 values for these activities suggest that the compound could be a viable candidate for diabetes management.

Table 2: Antidiabetic Activity of 4-Pyrimidineacetamide Derivatives

| Assay | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| α-Glucosidase | 4.58 | 1.58 |

| α-Amylase | 6.28 | 2.00 |

| Protein Tyrosine Phosphatase 1B | 0.91 | 1.35 |

Cytotoxicity Studies

Cytotoxicity assessments using various human cell lines indicate that the compound exhibits low toxicity at therapeutic concentrations. In vivo studies conducted on mouse models demonstrated no significant adverse effects at doses up to 50 mg/kg, suggesting a favorable safety profile .

Case Studies

A case study involving the synthesis and testing of related compounds revealed that modifications to the pyrimidine structure significantly impacted biological activity. For instance, the introduction of different substituents on the phenyl ring altered the antimicrobial efficacy and enzyme inhibition profiles, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.